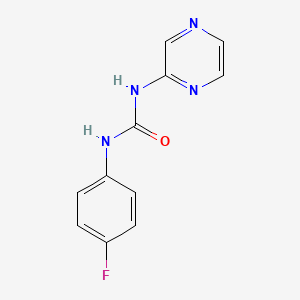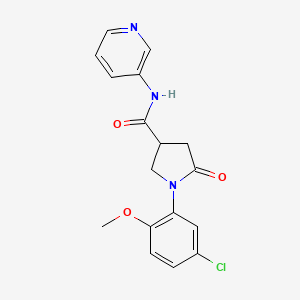
N-(4-fluorophenyl)-N'-2-pyrazinylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FPYU is a synthetic chemical compound that belongs to the class of pyrazine derivatives. It has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. FPYU has shown promising results in several scientific research studies, making it a popular choice for researchers worldwide.
Mécanisme D'action
The mechanism of action of FPYU is not fully understood, but several studies have reported that it acts by inhibiting the activity of specific enzymes and proteins in cells. In cancer cells, FPYU has been shown to inhibit the activity of histone deacetylases, leading to the activation of tumor suppressor genes and the inhibition of cancer cell growth. In plants, FPYU has been shown to inhibit the activity of photosystem II, leading to the disruption of photosynthesis and ultimately, plant death.
Biochemical and Physiological Effects:
FPYU has been shown to have several biochemical and physiological effects, depending on its application. In cancer cells, FPYU has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In plants, FPYU has been shown to inhibit photosynthesis, leading to the depletion of energy reserves and ultimately, plant death. In material science, FPYU has been used as a building block for the synthesis of various functional materials, including metal-organic frameworks and supramolecular polymers.
Avantages Et Limitations Des Expériences En Laboratoire
FPYU has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, FPYU also has some limitations, including its toxicity and potential side effects, which may affect its application in certain fields.
Orientations Futures
There are several future directions for FPYU research, including its potential applications in drug discovery, agriculture, and material science. In drug discovery, FPYU may be used as a lead compound for the development of novel anticancer agents. In agriculture, FPYU may be used as a potential candidate for weed control, with further studies needed to assess its efficacy and safety. In material science, FPYU may be used as a building block for the synthesis of various functional materials, including metal-organic frameworks and supramolecular polymers.
In conclusion, FPYU is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ease of synthesis, stability, and versatility make it a popular choice for researchers worldwide. Further research is needed to fully understand its mechanism of action and potential applications in drug discovery, agriculture, and material science.
Méthodes De Synthèse
FPYU can be synthesized using various methods, including the reaction of 4-fluoroaniline with pyrazine-2-carboxylic acid, followed by the addition of urea. The reaction is carried out under controlled conditions, and the resulting product is purified using chromatographic techniques.
Applications De Recherche Scientifique
FPYU has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, FPYU has shown promising results as an anticancer agent, with several studies reporting its ability to inhibit the growth of cancer cells. In agriculture, FPYU has been shown to possess herbicidal properties, making it a potential candidate for weed control. In material science, FPYU has been used as a building block for the synthesis of various functional materials, including metal-organic frameworks and supramolecular polymers.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-pyrazin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4O/c12-8-1-3-9(4-2-8)15-11(17)16-10-7-13-5-6-14-10/h1-7H,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFUPRAKDIDHQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824031 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Fluorophenyl)-3-pyrazin-2-ylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6123019.png)
![1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid](/img/structure/B6123023.png)


![isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[(2-naphthyloxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B6123065.png)
![3-phenoxy-N-{1-[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B6123067.png)

![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B6123082.png)
![N-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)urea](/img/structure/B6123089.png)
![1-{[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B6123095.png)
![6,7-dimethoxy-2-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6123096.png)
![N-[2-(3-cyclohexen-1-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-1-phenylcyclopropanecarboxamide](/img/structure/B6123104.png)
![3-(3-acetylphenyl)-7-[(5-iodo-2-furyl)methylene]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B6123111.png)
![5-bromo-N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B6123121.png)